![molecular formula C13H13NO2 B3112289 4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol CAS No. 1888998-70-6](/img/structure/B3112289.png)

4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

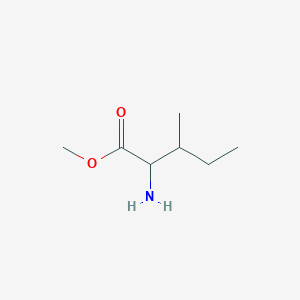

4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol (4-AM3MBP) is a compound that has been studied for its potential therapeutic applications. It has been the subject of numerous scientific studies and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

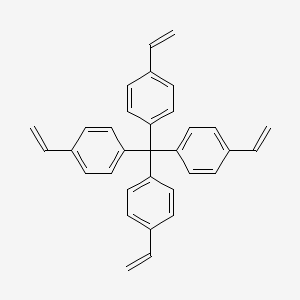

The development of organic semiconductors for use in OLED devices has seen significant advancements with the application of BODIPY-based materials. These materials have emerged as promising for various applications, including sensors and organic photovoltaics, due to their structural design and synthesis. Specifically, advancements in near-IR emitters and their promotion by aggregation-induced emission (AIE) have been notable, positioning BODIPY-based materials as potential 'metal-free' infrared emitters for future OLED technologies (Squeo & Pasini, 2020).

Environmental and Health Monitoring

A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs) has highlighted the generation of various by-products and their biotoxicity. This study emphasizes the environmental implications of pharmaceutical pollutants and the potential of AOPs in mitigating these impacts. The degradation pathways and the biotoxicity of the by-products, such as hydroquinone and benzoquinone, underline the critical need for effective treatment methods to protect ecosystems (Qutob et al., 2022).

Antidepressant Treatment Predictors

Research on 3-methoxy-4-hydroxyphenylglycol (MHPG) as a predictor for antidepressant treatment response has provided insights into the biochemical markers that could potentially guide treatment strategies for depression. While MHPG has shown modest predictive value for certain antidepressants, the broader applicability for predicting treatment response across different antidepressants suggests a nuanced understanding of depression's biochemical aspects (Garvey et al., 1990).

Advanced Synthesis Applications

The review of amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry showcases the versatility of these compounds in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. The detailed descriptions and schemes of chemical reactions presented offer a comprehensive overview of the current industrial and laboratory methods for synthesizing these valuable compounds (Nazarov et al., 2021).

Peptide Studies and Spin Labeling

The application of the spin label amino acid TOAC in peptide studies has opened new avenues for analyzing peptide backbone dynamics and secondary structure. The incorporation of TOAC into peptides, utilizing EPR spectroscopy among other techniques, has significantly contributed to our understanding of peptide interactions with membranes and proteins. This research underscores the potential of TOAC-labeled peptides in future biochemical and pharmacological studies (Schreier et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, involves the interaction of palladium with formally electrophilic organic groups through oxidative addition . This results in the formation of new Pd–C bonds .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the stability and reactivity of similar compounds, such as the third-generation buchwald palladium precatalysts used for cross-coupling, have been found to be influenced by specific conditions .

properties

IUPAC Name |

2-amino-5-(3-methoxyphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFFDGLJCXABMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)